molecular formula C6H6BrNO B177157 (4-Bromopyridin-3-yl)methanol CAS No. 197007-87-7

(4-Bromopyridin-3-yl)methanol

Cat. No.: B177157
CAS No.: 197007-87-7
M. Wt: 188.02 g/mol
InChI Key: DDZMBVCLSZAYOT-UHFFFAOYSA-N
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Description

(4-Bromopyridin-3-yl)methanol is an organic compound with the molecular formula C6H6BrNO It consists of a pyridine ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Bromopyridin-3-yl)methanol can be synthesized through several methodsFor instance, 4-bromopyridine can be reacted with formaldehyde in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions followed by hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is common to achieve efficient production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the 4-Bromo Position

The bromine atom at the 4-position participates in SNAr reactions under basic conditions. This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring, facilitating substitution with nucleophiles such as alkoxides, amines, and thiols.

Key Findings :

  • Etherification : Reaction with alcohols (e.g., tert-butanol) in the presence of KOtBu and KBr yields 4-alkoxy-pyridine derivatives with >14:1 selectivity for 4-substitution .
  • Amination : Primary and secondary amines substitute the bromine atom under similar conditions, forming 4-aminopyridine analogs .
  • Hydroxylation : Hydrolysis with aqueous base produces 4-hydroxypyridine derivatives .

Table 1: SNAr Reaction Conditions and Outcomes

NucleophileBaseAdditiveTemperatureSelectivity (4:3)YieldSource
tert-ButanolKOtBuKBr80°C>14:176%
MorpholineKOtBu80°C>10:168%
H₂OKOH80°C85%

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom undergoes palladium-catalyzed cross-coupling with boronic acids, enabling biaryl synthesis. This reaction is critical for constructing complex pyridine-based architectures.

Key Findings :

  • Coupling with 3-cyanophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water yields 3-(3-hydroxymethyl-pyridin-4-yl)-benzonitrile .
  • The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetalation and reductive elimination .

Table 2: Suzuki Coupling Examples

Boronic AcidCatalystBaseSolventYieldProductSource
3-Cyanophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O72%3-(3-Hydroxymethyl-pyridin-4-yl)-benzonitrile
4-Chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH65%[4-(4-Chlorophenyl)-3-pyridyl]methanol

Nucleophilic Addition via Deprotonation

The hydroxymethyl group undergoes deprotonation under strong bases (e.g., n-BuLi), enabling nucleophilic addition to electrophiles such as aldehydes.

Key Findings :

  • Deprotonation with n-BuLi at −78°C generates a stabilized alkoxide, which reacts with 3-cyanobenzaldehyde to form 3-[hydroxy-(3-hydroxymethyl-pyridin-4-yl)-methyl]-benzonitrile .
  • This method provides access to diarylmethanol derivatives with high functional-group tolerance .

Table 3: Nucleophilic Addition Examples

ElectrophileBaseSolventTemperatureYieldProductSource
3-Cyanobenzaldehyden-BuLiTHF−78°C58%3-[Hydroxy-(3-hydroxymethyl-pyridin-4-yl)-methyl]-benzonitrile

Pyridyne Intermediate Formation

Under strongly basic conditions, this compound can generate 3,4-pyridyne intermediates via dehydrohalogenation. These intermediates undergo cycloaddition or nucleophilic trapping.

Key Findings :

  • Reaction with furan in the presence of KOtBu yields Diels-Alder adducts (e.g., cycloadduct 13 in 42% yield) .
  • Bromide addition to 3,4-pyridyne produces a mixture of 3- and 4-bromopyridine derivatives .

Oxidation and Reduction Pathways

While direct oxidation/reduction of this compound is less documented, analogous pyridine methanol derivatives suggest potential reactivity:

  • Oxidation : The hydroxymethyl group may be oxidized to a carboxylic acid using KMnO₄ or CrO₃ (inferred from synthesis reversal in ).
  • Reduction : Catalytic hydrogenation could reduce the bromine atom to hydrogen, though specific examples are not reported in the provided sources.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : (4-Bromopyridin-3-yl)methanol serves as a fundamental building block in the synthesis of more complex organic molecules. Its structural characteristics allow for various chemical transformations, making it useful in developing new compounds.
  • Coordination Chemistry : The bromine atom can act as a ligand in coordination chemistry, forming complexes with metal ions that exhibit unique properties. This is particularly relevant in creating catalysts for organic reactions.

Biology

  • Precursor for Bioactive Compounds : This compound is utilized as a precursor in synthesizing biologically active molecules. Its ability to undergo further functionalization makes it valuable in medicinal chemistry.
  • Enzyme Inhibitors : Research has indicated that derivatives of this compound can act as enzyme inhibitors, which are crucial in drug design for targeting specific biological pathways.

Medicine

  • Drug Development : The compound is under investigation for its potential therapeutic applications. Studies have shown that it can be modified to create inhibitors for various diseases, including antibacterial agents against resistant strains like Staphylococcus aureus .
  • Anticancer Research : Case studies have highlighted its effectiveness as an inhibitor of GSK-3β, an important target in cancer therapy. The compound's modifications have been shown to influence its efficacy against cancer cell lines .

Industry

  • Specialty Chemicals : In industrial applications, this compound is used to produce specialty chemicals and materials. Its unique properties allow it to be incorporated into various formulations and products.

Antibacterial Efficacy Study

A study published in PubMed evaluated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition, suggesting its potential use in treating antibiotic-resistant infections .

Anticancer Research

Research focused on novel GSK-3β inhibitors included this compound among tested compounds. The results indicated that it effectively modulates pathways involved in cancer progression, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of (4-Bromopyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and hydroxymethyl group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

    (4-Bromopyridin-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2-position.

    (6-Bromopyridin-3-yl)methanol: Similar structure but with the bromine atom at the 6-position.

    (4-Chloropyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: (4-Bromopyridin-3-yl)methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications in synthesis and drug development that may not be achievable with other similar compounds.

Biological Activity

Introduction

(4-Bromopyridin-3-yl)methanol is a brominated pyridine derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This compound is characterized by its potential as a ligand in various biochemical interactions, which may contribute to its utility in drug development and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound can be described by the following chemical formula:

  • Molecular Formula : C6H6BrN
  • Molecular Weight : 189.02 g/mol

The presence of the bromine atom enhances the compound's reactivity and potential for forming coordination complexes, which is crucial for its biological interactions.

The biological activity of this compound primarily revolves around its role as a ligand for various molecular targets. It can interact with enzymes and receptors, influencing several biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, particularly in cancer and infectious diseases.
  • Receptor Binding : It acts as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens, including bacteria and fungi. The compound has demonstrated significant inhibitory effects on:

  • Mycobacterium tuberculosis : In vitro assays indicated that derivatives of this compound exhibit promising activity against this pathogen, with minimum inhibitory concentrations (MICs) ranging from 2 µM to 6 µM depending on structural modifications .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various assays:

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HCT116 (colorectal carcinoma) and MCF7 (breast cancer). The average IC50 values reported range from 5 nM to 10 nM, indicating potent activity .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is significantly influenced by its structural features. Modifications to the bromine atom or the methanol group can enhance or diminish its biological activity. For instance:

Compound VariantIC50 (nM)Activity Type
This compound5Anticancer
4-Chloropyridin-3-ylmethanol20Reduced Anticancer
4-Iodopyridin-3-ylmethanol15Enhanced Antimicrobial

This table illustrates how variations in halogen substitution impact the compound's potency.

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on colorectal cancer cells, researchers treated HCT116 cells with varying concentrations of the compound over 48 hours. The results indicated that at concentrations above 10 nM, there was a significant reduction in cell viability, suggesting a dose-dependent response.

Case Study 2: Antimicrobial Efficacy

A high-throughput screening assessed the antimicrobial properties of several pyridine derivatives, including this compound. The compound exhibited notable activity against Mycobacterium tuberculosis with an MIC value of 2 µM, positioning it as a candidate for further development in tuberculosis treatment .

Q & A

Q. What are the key synthetic routes for preparing (4-Bromopyridin-3-yl)methanol, and how do reaction conditions influence yield?

Basic Research Question
this compound is typically synthesized via nucleophilic substitution or dearomatization reactions. A common method involves bromination of pyridine derivatives followed by hydroxymethylation. For example, in , dearomatization of this compound (compound 274) using temperature-controlled conditions yields 1,2-dihydropyridine derivatives. Key variables include:

  • Temperature : Elevated temperatures (reflux) improve reaction rates but may lead to side reactions.
  • Catalysts : Ammonium acetate (used in for analogous pyridine syntheses) can facilitate cyclization.
  • Solvent choice : Ethanol or DMF/ethanol mixtures (as in ) enhance solubility of intermediates.

Methodological Tip : Optimize reaction time and temperature via small-scale trials monitored by TLC or HPLC. Use column chromatography with silica gel and ethyl acetate/hexane gradients for purification .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Discrepancies between predicted and observed NMR/IR data often arise from unexpected tautomerism, solvent effects, or impurities. For example, highlights challenges in dearomatization when substituents like pyrrolidin-1-ylmethyl are present (compound 276), leading to ambiguous spectral peaks.
Resolution Strategies :

  • Multi-technique validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and HRMS.
  • Crystallography : Use single-crystal X-ray diffraction (e.g., SHELX software in ) for unambiguous structural confirmation.
  • Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts .

Q. What are the best practices for characterizing this compound derivatives using chromatography?

Basic Research Question
Reverse-phase HPLC or GC-MS is recommended for purity assessment. emphasizes experimental design for retention behavior as a function of pH and methanol content.

Protocol :

  • Column : C18 for HPLC; helium carrier gas for GC.
  • Mobile phase : Methanol/water (70:30) with 0.1% formic acid improves peak resolution.
  • Detection : UV at 254 nm for aromatic systems; MS for mass confirmation.
    Data Interpretation : Monitor for split peaks (indicating impurities) and adjust gradient elution accordingly .

Q. How can researchers optimize dearomatization reactions of this compound for high-yield dihydropyridine synthesis?

Advanced Research Question
Dearomatization (e.g., to 1,2-dihydropyridines) is sensitive to steric and electronic effects. notes that substituents like bromine stabilize intermediates, but bulky groups (e.g., pyrrolidin-1-ylmethyl in compound 276) require precise temperature control (-78°C to 0°C) to avoid side reactions.
Optimization Steps :

  • Low-temperature conditions : Use dry ice/acetone baths for exothermic steps.
  • Catalytic additives : Triethylamine or DMAP can mitigate acid byproducts.
  • In situ monitoring : Use 19F^{19}F-NMR (if fluorinated analogs are present) or inline IR .

Q. What strategies are effective in evaluating the biological activity of this compound derivatives?

Advanced Research Question
Derivatives are explored as anticancer or anti-inflammatory agents (similar to fluorinated analogs in ). Key methodologies include:

  • In vitro assays : MTT for cytotoxicity; ELISA for cytokine inhibition.
  • Structure-activity relationships (SAR) : Vary substituents at the 4-bromo and 3-methanol positions.
  • Molecular docking : Use PyMOL or AutoDock to predict binding to targets like kinases or COX-2.
    Data Analysis : Cross-validate IC50_{50} values with computational models to identify pharmacophore motifs .

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

Basic Research Question
Single-crystal X-ray diffraction (SHELX in ) is the gold standard. For example, describes ethanol solvates of pyrazolo-pyridine derivatives, where crystallography confirmed hydrogen bonding networks.
Workflow :

  • Crystallization : Use slow evaporation in DMF/ethanol.
  • Data collection : Synchrotron sources improve resolution for heavy atoms (e.g., bromine).
  • Refinement : SHELXL integrates thermal displacement parameters to model disorder .

Q. How should researchers address unexpected byproducts in Suzuki-Miyaura couplings involving this compound?

Advanced Research Question
Common issues include homocoupling (due to excess boronic acid) or protodebromination. and suggest:

  • Catalyst tuning : Use Pd(PPh3_3)4_4 instead of Pd(OAc)2_2 for better selectivity.
  • Base optimization : K2_2CO3_3 in THF/water minimizes side reactions.
  • Quenching : Add ethylenediamine to sequester residual palladium.
    Troubleshooting : Characterize byproducts via LC-MS and revise ligand/base ratios .

Q. What are the critical considerations for scaling up this compound synthesis?

Basic Research Question
Scale-up risks include exothermic runaway reactions and purification bottlenecks.
Guidelines :

  • Batch vs. flow chemistry : Flow systems improve heat dissipation for bromination steps.
  • Solvent recovery : Distill ethanol/DMF mixtures for reuse.
  • Safety : Monitor bromine gas release with scrubbers .

Properties

IUPAC Name

(4-bromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZMBVCLSZAYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331088
Record name (4-bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197007-87-7
Record name (4-bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-pyridine-3-carbaldehyde (240 mg) in ethanol (10 mL) at 0° C. was treated with sodium borohydride (139 mg) for 30 min. The reaction mixture was then diluted with ethyl acetate and washed with aqueous ammonium chloride and brine to yield (4-bromo-pyridin-3-yl)-methanol as a white solid.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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